Spectroscopic Profile of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: A Technical Guide
Spectroscopic Profile of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a chiral building block of significant interest in pharmaceutical synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its characterization.
Chemical Structure and Properties
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a chiral amine with the following structure:
Caption: Chemical structure of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine.
Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂ | [1][] |
| Molecular Weight | 128.22 g/mol | [1][] |
| Appearance | Clear colorless to faintly yellow liquid | [] |
| Boiling Point | 58-60 °C at 16 mmHg | [3] |
| Density | 0.884 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.466 | [3] |
Spectroscopic Data
The following sections present the available spectroscopic data for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |
| ~2.8 - 3.2 | m | CH₂ (aminomethyl) |
| ~2.7 | m | CH (pyrrolidine ring) |
| ~2.2 - 2.5 | m | CH₂ (ethyl group) |
| ~1.6 - 2.0 | m | CH₂ (pyrrolidine ring) |
| ~1.3 - 1.6 | m | CH₂ (pyrrolidine ring) |
| ~1.1 | t | CH₃ (ethyl group) |
| (broad) | s | NH₂ |
Note: This is a representative interpretation. Actual peak assignments may vary.
¹³C NMR Data
Detailed, publicly available ¹³C NMR data for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is limited. Based on the structure, the following approximate chemical shifts can be expected.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment (Tentative) |
| ~60 - 70 | CH (pyrrolidine ring, adjacent to N) |
| ~50 - 60 | CH₂ (pyrrolidine ring, adjacent to N) |
| ~45 - 55 | CH₂ (ethyl group) |
| ~40 - 50 | CH₂ (aminomethyl) |
| ~20 - 30 | CH₂ (pyrrolidine ring) |
| ~20 - 30 | CH₂ (pyrrolidine ring) |
| ~10 - 20 | CH₃ (ethyl group) |
Note: These are estimated values. Experimental data is required for confirmation.
Infrared (IR) Spectroscopy
While some sources indicate that the IR spectrum conforms to the expected structure, a detailed peak list is not consistently available. The characteristic absorption bands for a primary amine and saturated alkyl groups are expected.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Primary amine |
| 2850 - 3000 | C-H stretch | Alkyl CH₂, CH₃ |
| ~1600 | N-H bend | Primary amine |
| 1450 - 1470 | C-H bend | Alkyl CH₂, CH₃ |
| 1000 - 1250 | C-N stretch | Aliphatic amine |
Mass Spectrometry (MS)
Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the racemic mixture is available.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 128 | Molecular Ion [M]⁺ |
| 98 | [M - CH₂NH₂]⁺ |
| 70 | [M - C₂H₅ - CH₂NH₂]⁺ or Pyrrolidine ring fragment |
| 28 | [C₂H₄]⁺ |
Note: Fragmentation patterns can be complex and may include other significant peaks.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
¹H NMR Acquisition:
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 75 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 512-2048 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
FTIR Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
GC-MS Parameters:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms or equivalent).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron Ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Workflow Diagrams
The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.
Caption: General workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic data in structure elucidation.
